N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide
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Description
“N-(2,4-Dichlorobenzyl)-N-(3-nitrophenyl)acetamide” is a compound used for proteomics research applications . The molecular formula is C15H12Cl2N2O3 and the molecular weight is 339.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.18 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the sources I found .Scientific Research Applications
Photoreactions and Nonlinear Optical Material Applications
- Nonlinear Optical Material : One study describes the crystallization and properties of N-(3-nitrophenyl)acetamide, highlighting its potential as an organic nonlinear optical material due to its specific crystalline structure (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002) here.
- Photoreactions in Different Solvents : Another research found that flutamide, structurally similar to the compound of interest, undergoes different photoreactions in acetonitrile and 2-propanol, providing insights into how structural variants of acetamides may react under UV light (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015) here.
Therapeutic Potential and Synthesis
- Synthesis and Biological Activities : Research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives showed anticancer, anti-inflammatory, and analgesic activities, suggesting that modifications in the acetamide structure can lead to significant biological activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014) here.
- Green Synthesis of Amino Acetamides : A study on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide highlights the environmental benefits and efficiency of using novel catalytic processes for synthesizing important intermediates for dyes and other compounds (Zhang Qun-feng, 2008) here.
Structural and Mechanistic Studies
- Molecular Docking and Anticancer Drug Development : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug showcases the application of acetamide derivatives in drug development and their potential interactions with biological targets (Gopal Sharma, S. Anthal, D. Geetha, F. H. Al-Ostoot, Yasser Hussein Eissa Mohammed, S. Ara Khanum, M. A. Sridhar, R. Kant, 2018) here.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N2O3/c16-10-5-4-9(13(17)6-10)8-21(14(23)15(18,19)20)11-2-1-3-12(7-11)22(24)25/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGABIZQANDYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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